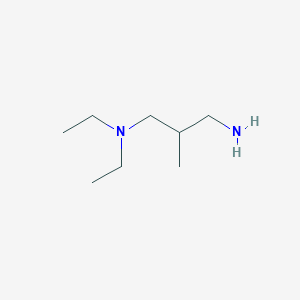

N1,N1-diethyl-2-methylpropane-1,3-diamine

Description

Properties

CAS No. |

889889-06-9 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

N',N'-diethyl-2-methylpropane-1,3-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3 |

InChI Key |

WDCCROLLJZMYQF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)CN |

Origin of Product |

United States |

Preparation Methods

Continuous Fixed-Bed Reactor Process (Analogous to N,N-dimethyl-1,3-propanediamine)

A well-documented method for related diamines is a two-step continuous process using fixed-bed reactors:

- First Step: Reaction of acrylonitrile with a secondary amine (e.g., dimethylamine) in a fixed-bed reactor to form the corresponding aminopropionitrile intermediate.

- Second Step: Direct hydrogenation of the crude aminopropionitrile intermediate in a second fixed-bed reactor loaded with a Raney-Nickel catalyst under elevated hydrogen pressure to yield the diamine.

Key reaction parameters from analogous processes:

| Parameter | Typical Range / Value |

|---|---|

| Molar ratio (amine:nitrile) | 10:1 to 1:1 |

| Reaction temperature (Step 1) | 10–120 °C |

| Reaction pressure (Step 1) | 0.1–8 MPa |

| Space velocity (Step 1) | 0.1–10 h⁻¹ |

| Hydrogenation pressure (Step 2) | 2–12 MPa |

| Hydrogenation temperature (Step 2) | 10–200 °C |

| Space velocity (Step 2) | 0.1–4 h⁻¹ |

| Catalyst (Step 2) | Raney-Nickel |

| Co-catalyst (alkaline solution) | 0.1–40% NaOH, KOH, CsOH, or LiOH in alcohol/water |

- Acrylonitrile conversion >99.5%

- Selectivity to aminopropionitrile >99.5%

- Yield of diamine >98%

- Process is energy-efficient, green, and suitable for large-scale continuous production.

This process avoids purification between steps, enhancing efficiency and reducing costs.

Batch Hydrogenation Method

In batch processes, the intermediate aminopropionitrile is hydrogenated in an autoclave:

- The reaction mixture containing β-dimethylaminopropionitrile and hydrogenation catalyst is purged with nitrogen.

- Hydrogen gas is introduced at around 5 MPa pressure.

- The reaction is stirred at an appropriate temperature (e.g., 70–90 °C).

- After completion, the product is purified by vacuum distillation.

This method is more labor-intensive due to batch operation and requires intermediate purification but is well-established for laboratory scale.

Alternative Synthetic Routes

- Reaction of acrolein with secondary amines followed by catalytic hydrogenation has been reported but generally results in lower yields (~91%) compared to acrylonitrile routes.

- This method is more environmentally friendly but less efficient and less favored for large-scale production.

Adaptation for this compound

To prepare This compound , the following adaptations can be made based on the above methodologies:

- Use diethylamine as the amine nucleophile instead of dimethylamine.

- Use a substituted nitrile precursor such as 2-methylacrylonitrile (methacrylonitrile) to introduce the 2-methyl group on the propane backbone.

- Conduct the nucleophilic addition in a fixed-bed reactor under optimized conditions (temperature, pressure, molar ratio) to form the corresponding diethylamino-methylpropionitrile intermediate.

- Perform continuous catalytic hydrogenation using Raney-Nickel catalyst and alkaline co-catalyst solutions to convert the nitrile intermediate to the target diamine.

- Optimize reaction parameters (temperature, pressure, space velocity) to maximize yield and selectivity.

Data Table Summarizing Preparation Conditions (Hypothetical for this compound)

| Step | Parameter | Range / Value | Notes |

|---|---|---|---|

| Nucleophilic Addition | Amine:nitrile molar ratio | 1:1 to 10:1 | Diethylamine and 2-methylacrylonitrile |

| Temperature | 30–120 °C | Optimize for conversion and selectivity | |

| Pressure | 0.1–8 MPa | Fixed-bed reactor conditions | |

| Space velocity | 0.1–10 h⁻¹ | Flow rate control | |

| Hydrogenation | Catalyst | Raney-Nickel | Standard for nitrile hydrogenation |

| Temperature | 50–150 °C | Lower temp to avoid side reactions | |

| Pressure | 3–12 MPa | Hydrogen pressure for effective reduction | |

| Space velocity | 0.1–4 h⁻¹ | Control residence time | |

| Co-catalyst | 0.1–40% NaOH or KOH in alcohol | Enhances catalyst activity | |

| Yield & Selectivity | Conversion | >98% | Target high purity |

| Selectivity | >98% | Minimize side products |

Summary and Research Findings

- Continuous fixed-bed reactor processes offer high efficiency, selectivity, and scalability for preparing substituted propane-1,3-diamines.

- The two-step process involving nucleophilic addition to acrylonitrile derivatives followed by catalytic hydrogenation is the most industrially viable.

- Using substituted nitriles such as 2-methylacrylonitrile allows introduction of the 2-methyl group necessary for this compound.

- Raney-Nickel catalysts combined with alkaline co-catalysts in alcohol solutions provide high yields and selectivity during hydrogenation.

- Batch methods are less efficient but useful for small-scale synthesis.

- Optimization of molar ratios, temperature, pressure, and space velocity is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-2-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Amine oxides.

Reduction: Simpler amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N1,N1-diethyl-2-methylpropane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1-diethyl-2-methylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

N1,N1-Dimethylpropane-1,3-diamine

- Substituents: Two methyl groups on N1.

- Backbone: Linear propane chain.

- Applications: Enhances water solubility (>10 mg/mL) and potency (EC50 = 0.25 nM) in Toll-like receptor agonists .

N1,N1,N3-Trimethylpropane-1,3-diamine

- Substituents: Methyl groups on N1 and N3.

- Backbone: Linear propane chain.

- Applications: Anti-leishmanial activity; used in disquaramide derivatives .

N1,N1-Diethylbenzene-1,3-diamine

- Substituents: Diethyl groups on aromatic N1.

- Backbone: Aromatic benzene ring.

- Applications: Intermediate for anti-prion and neuroprotective agents .

N1,N3-Dimethylenepropane-1,3-diamine

Physicochemical Properties

*Inferred from ethyl group contributions; increased lipophilicity may reduce solubility compared to dimethyl analogs.

Biological Activity

N1,N1-Diethyl-2-methylpropane-1,3-diamine, also known as DEAP, is a diamine compound with significant industrial and potential biological applications. Its structural properties allow it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological studies. This article explores its biological activity, toxicity, and potential therapeutic applications based on available research findings.

- Molecular Formula: C8H20N2

- Molecular Weight: 144.26 g/mol

- CAS Number: 5459-95-0

Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. In animal studies, it has been shown to cause local irritation and respiratory issues when administered at high doses. The median lethal dose (LD50) varies significantly depending on the route of exposure:

- Oral LD50 : Ranges from approximately 410 mg/kg to 1870 mg/kg in rats .

- Inhalation Effects : Exposure to airborne concentrations has resulted in respiratory irritation among workers .

Genotoxicity

The compound has been assessed for genotoxic potential through various in vitro studies. Current data suggest that it is not considered genotoxic, with negative results reported across several assays .

Skin Sensitization

DEAP has been identified as a skin sensitizer. In guinea pig maximization tests, it demonstrated positive results for skin sensitization, indicating that it can induce allergic reactions upon dermal exposure .

Industrial Applications

This compound is utilized in various industrial applications due to its reactivity as a building block in organic synthesis. It serves as a precursor in the production of surfactants and polymers .

Therapeutic Potential

Emerging studies suggest potential therapeutic applications for DEAP in drug delivery systems and as a reagent in medicinal chemistry. Its ability to form stable complexes with metal ions opens avenues for its use in targeted drug delivery mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

| Oral LD50 | 410 - 1870 mg/kg |

| Skin Sensitization | Positive in guinea pigs |

| Genotoxicity | Negative results |

Q & A

Q. What are the common synthetic routes for N1,N1-diethyl-2-methylpropane-1,3-diamine, and how do reaction conditions influence yield?

The synthesis of branched diamines like this compound often involves alkylation or reductive amination. For example, Cu(I)-catalyzed cross-coupling reactions (e.g., with 4-fluorophenyl iodides) can introduce substituents to propane-1,3-diamine scaffolds under optimized conditions (e.g., CuI, L-proline, and acetonitrile as solvent) . Key factors include:

- Catalyst selection : CuI enhances coupling efficiency but may require ligands like triphenylphosphine or L-proline to stabilize intermediates.

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

Yield optimization often involves iterative adjustment of stoichiometry and catalyst loading .

Q. How is this compound characterized structurally and spectroscopically?

Characterization relies on:

- NMR spectroscopy : and NMR identify amine proton environments (e.g., δ 2.4–2.8 ppm for N–CH groups) and branching patterns.

- Mass spectrometry (ESI-MS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H] for CHN at m/z 159.19).

- Infrared spectroscopy (ATR-IR) : Bands near 3266 cm (N–H stretch) and 1450 cm (C–N bend) validate amine functionality .

Advanced Research Questions

Q. How can enantiopure forms of this compound be synthesized, and what challenges arise during stereocenter retention?

Racemization during synthesis is a critical challenge. For example, ester hydrolysis in related diamines using LiOH can epimerize stereocenters, yielding racemic mixtures. A workaround involves trimethyltin hydroxide under mild conditions to selectively hydrolyze esters without disturbing stereochemistry, as demonstrated in carbamate derivative synthesis . Strategies include:

- Chiral auxiliaries : Temporarily introduce groups to stabilize transition states.

- Low-temperature protocols : Minimize thermal energy to prevent stereocenter inversion.

Post-synthesis chiral HPLC or circular dichroism (CD) verifies enantiopurity .

Q. What role does this compound play in enhancing aqueous solubility of bioactive compounds?

Diamine moieties are appended to hydrophobic molecules to improve solubility. For instance, coupling N1,N1-dimethylpropane-1,3-diamine to a serine carboxyl group via stable amide bonds increased solubility (>10 mg/mL) in TLR2-targeting lipids. This approach mimics polyethylene glycol (PEG) modification but avoids steric hindrance. Key considerations:

- Linker stability : Amide bonds resist hydrolysis under physiological conditions.

- Charge modulation : Protonatable amines enhance water interaction without altering bioactivity (e.g., EC = 0.25 nM for TLR2 agonists) .

Q. How do structural modifications of this compound influence its catalytic activity in polymer synthesis?

Branched diamines act as ligands or catalysts in polymerization. For example, N1,N1-bis(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine facilitates cross-linking via nucleophilic dimethylamino groups. Modifications impact:

- Electron density : Electron-donating groups (e.g., –N(CH)) stabilize transition metals in coordination complexes.

- Steric effects : Bulky substituents (e.g., 2-methyl groups) may hinder substrate access but improve selectivity.

Kinetic studies (e.g., monitoring polymerization rates via NMR) quantify these effects .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound derivatives?

Discrepancies in yields or product distributions often stem from:

- Competing pathways : For example, Cu-catalyzed reactions may favor Ullmann coupling over Buchwald-Hartwig amination under certain conditions .

- Impurity interference : Trace water or oxygen can deactivate catalysts (e.g., CuI → CuO).

Systematic screening (e.g., Design of Experiments, DoE) identifies critical variables. For instance, varying ligand-to-Cu ratios in cross-coupling reactions optimizes selectivity .

Methodological Guidance

- Experimental design : Use fractional factorial designs to screen reaction parameters efficiently.

- Data validation : Cross-reference NMR assignments with computed chemical shifts (DFT) to confirm structural assignments .

- Stability testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess diamine derivatives for decomposition or racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.